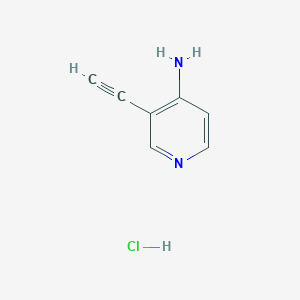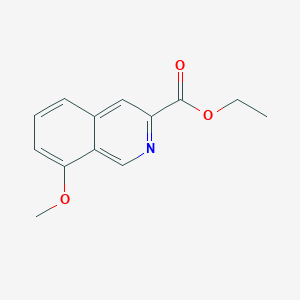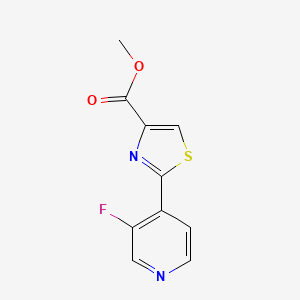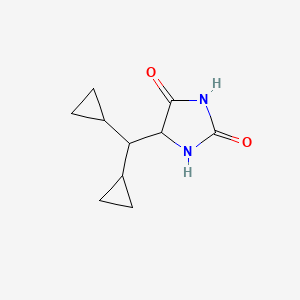
3-Ethynylpyridin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynylpyridin-4-amine hydrochloride: is a chemical compound with the molecular formula C7H7ClN2 and a molecular weight of 154.59688 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylpyridin-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-Ethynylpyridin-4-amine.
Reaction with Hydrochloric Acid: The amine group in 3-Ethynylpyridin-4-amine reacts with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Purification Steps: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like NMR, HPLC, and LC-MS to verify the compound’s structure and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Alkylated or acylated pyridine derivatives
Aplicaciones Científicas De Investigación
3-Ethynylpyridin-4-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Ethynylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds:
3-Ethynylpyridine: A closely related compound with similar structural features.
5-Ethynylpyridin-2-amine: Another ethynyl-substituted pyridine derivative.
3-Chloro-5-ethynylpyridine: A halogenated analog with different reactivity.
Uniqueness: 3-Ethynylpyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .
Propiedades
Fórmula molecular |
C7H7ClN2 |
|---|---|
Peso molecular |
154.60 g/mol |
Nombre IUPAC |
3-ethynylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H6N2.ClH/c1-2-6-5-9-4-3-7(6)8;/h1,3-5H,(H2,8,9);1H |
Clave InChI |
OXBUJTASPRWSCP-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CN=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/no-structure.png)


![5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13671366.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13671373.png)

![3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671395.png)

![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
